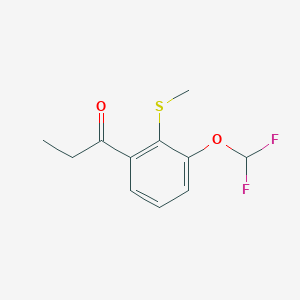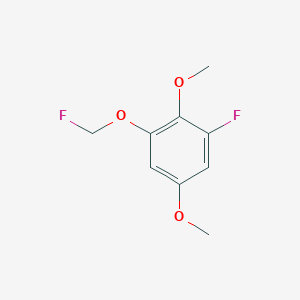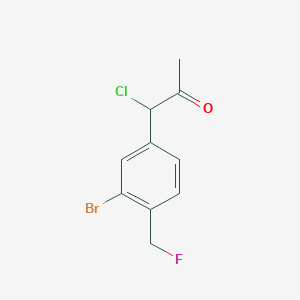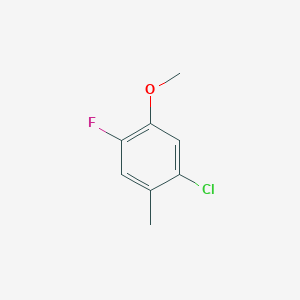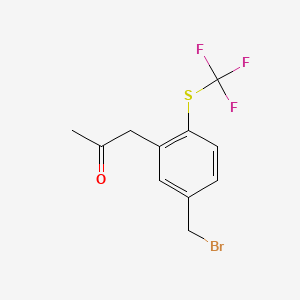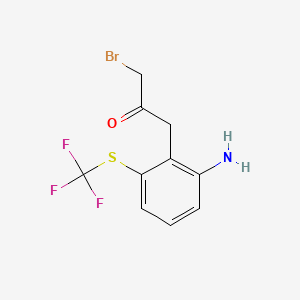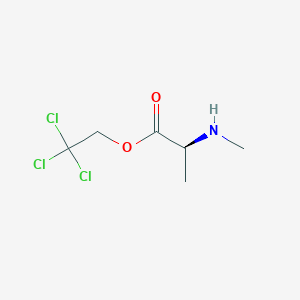
N-Methyl-L-alanine 2,2,2-Trichloroethyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-L-alanine 2,2,2-Trichloroethyl Ester is a chemical compound with the molecular formula C6H11Cl3NO2 It is an ester derivative of N-Methyl-L-alanine, where the esterifying group is 2,2,2-Trichloroethyl
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-L-alanine 2,2,2-Trichloroethyl Ester typically involves the esterification of N-Methyl-L-alanine with 2,2,2-Trichloroethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and solvents is carefully controlled to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-L-alanine 2,2,2-Trichloroethyl Ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The trichloroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: N-Methyl-L-alanine and trichloroacetic acid.
Reduction: N-Methyl-L-alanine and 2,2,2-Trichloroethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-Methyl-L-alanine 2,2,2-Trichloroethyl Ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of N-Methyl-L-alanine 2,2,2-Trichloroethyl Ester involves its interaction with specific molecular targets and pathways. The ester group can be hydrolyzed to release N-Methyl-L-alanine and 2,2,2-Trichloroethanol, which may then exert their effects on various biological processes. The molecular targets and pathways involved are still under investigation, but they may include enzyme inhibition and modulation of metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-L-alanine: The parent compound without the ester group.
2,2,2-Trichloroethyl Chloroformate: A related compound with a chloroformate group instead of an ester group.
2,2,2-Trichloroethanol: The alcohol counterpart of the ester group.
Uniqueness
N-Methyl-L-alanine 2,2,2-Trichloroethyl Ester is unique due to its combination of the N-Methyl-L-alanine backbone with the 2,2,2-Trichloroethyl ester group. This unique structure imparts specific chemical properties and reactivity that are not observed in the parent compounds or other related derivatives.
Propriétés
Formule moléculaire |
C6H10Cl3NO2 |
|---|---|
Poids moléculaire |
234.5 g/mol |
Nom IUPAC |
2,2,2-trichloroethyl (2S)-2-(methylamino)propanoate |
InChI |
InChI=1S/C6H10Cl3NO2/c1-4(10-2)5(11)12-3-6(7,8)9/h4,10H,3H2,1-2H3/t4-/m0/s1 |
Clé InChI |
CLMQKNIGUIBZSC-BYPYZUCNSA-N |
SMILES isomérique |
C[C@@H](C(=O)OCC(Cl)(Cl)Cl)NC |
SMILES canonique |
CC(C(=O)OCC(Cl)(Cl)Cl)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Bromo-2-methyl-6-nitrothiazolo[5,4-b]pyridine](/img/structure/B14053353.png)
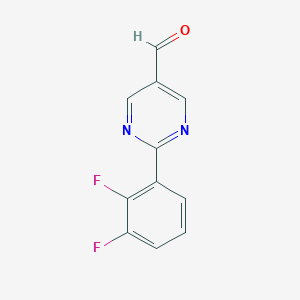
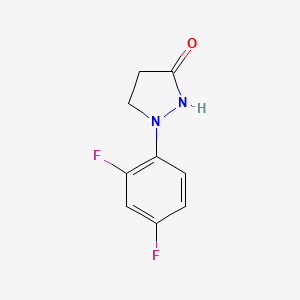

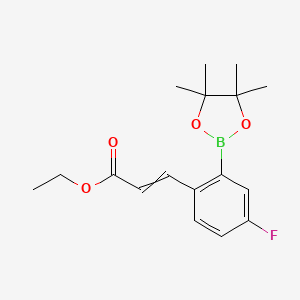
![N-[(5,6-dimethoxypyridin-2-yl)methyl]-2-(3-fluorophenyl)-5-(5-methylpyridin-3-yl)pyridine-3-carboxamide](/img/structure/B14053376.png)

